molecular formula C31H26FNO9S3 B412815 TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B412815
M. Wt: 671.7g/mol
InChI Key: AVUYOMVJWJDYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, including the formation of the spirocyclic structure and the introduction of various functional groups. The synthetic route typically involves the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.

    Introduction of Functional Groups: Various functional groups, including the fluorophenyl carbonyl and the dithiole moieties, are introduced through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation-reduction reactions.

    Final Assembly: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and those with similar functional groups, such as:

  • Spiro[1,3-dioxolane-2,1’-indene] derivatives
  • Spiro[1,3-dioxane-2,1’-indene] derivatives
  • Fluorophenyl-substituted quinolines

Uniqueness

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spirocyclic structure with multiple functional groups, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C31H26FNO9S3

Molecular Weight

671.7g/mol

IUPAC Name

tetramethyl 6'-(3-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H26FNO9S3/c1-30(2)24-19(17-12-7-8-13-18(17)33(30)25(34)15-10-9-11-16(32)14-15)31(20(26(35)39-3)21(43-24)27(36)40-4)44-22(28(37)41-5)23(45-31)29(38)42-6/h7-14H,1-6H3

InChI Key

AVUYOMVJWJDYFT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC(=CC=C4)F)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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